3-Methoxy-1,2-thiazol-4-amine hydrochloride
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Overview
Description
3-Methoxy-1,2-thiazol-4-amine hydrochloride is a chemical compound with the molecular formula C4H6N2OS·HCl It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,2-thiazol-4-amine hydrochloride typically involves the reaction of 3-methoxy-1,2-thiazol-4-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme can be represented as follows:
3-Methoxy-1,2-thiazol-4-amine+HCl→3-Methoxy-1,2-thiazol-4-amine hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1,2-thiazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-1,2-thiazol-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-1,2-thiazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1,2-thiazole: Lacks the amine group, resulting in different reactivity and applications.
4-Amino-1,2-thiazole: Lacks the methoxy group, leading to variations in chemical behavior and biological activity.
1,2-Thiazole: The parent compound without any substituents, serving as a basic framework for various derivatives.
Uniqueness
3-Methoxy-1,2-thiazol-4-amine hydrochloride is unique due to the presence of both methoxy and amine groups, which confer distinct chemical properties and potential biological activities. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
3-Methoxy-1,2-thiazol-4-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other relevant pharmacological properties.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C4H7ClN2OS
- Molecular Weight : 176.21 g/mol
- CAS Number : 2089258-33-1
The compound features a thiazole ring, which is known for its biological significance and versatility.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related thiazole compounds possess activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) often in the low micromolar range. For instance, certain thiazole analogs showed MIC values as low as 0.1 μM against this pathogen, suggesting potential for development as anti-tubercular agents .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Pathogen | MIC (μM) |
---|---|---|
3-Methoxy-1,2-thiazol-4-amine | Mycobacterium tuberculosis | < 0.5 |
Thiazole Analog A | Staphylococcus aureus | 0.5 |
Thiazole Analog B | Escherichia coli | 1.0 |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines. In vitro studies have shown that compounds with similar structures exhibit IC50 values below 10 µg/mL against human cancer cell lines such as Jurkat (leukemia) and HT-29 (colon cancer) .
Table 2: Anticancer Activity of Thiazole Derivatives
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
3-Methoxy-1,2-thiazol-4-amine | Jurkat | < 5 |
Thiazole Analog C | HT-29 | < 10 |
Thiazole Analog D | A431 | < 7 |
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within pathogens or cancer cells. The thiazole moiety can form hydrogen bonds with target proteins, influencing their function and potentially leading to cell death in microbial and cancerous cells .
Case Studies
-
Study on Mycobacterial Inhibition :
A series of thiazole derivatives were synthesized and tested for their ability to inhibit the growth of M. tuberculosis. The study found that modifications at the C-2 and C-4 positions of the thiazole ring significantly affected antibacterial activity. The most potent derivative demonstrated a rapid bactericidal effect with an MIC of <0.5 μM . -
Anticancer Screening :
In a comprehensive screening of various thiazole compounds against human cancer cell lines, several derivatives showed promising results with IC50 values comparable to standard chemotherapy agents like doxorubicin. The structure–activity relationship (SAR) indicated that specific substitutions on the thiazole ring enhanced cytotoxicity .
Properties
IUPAC Name |
3-methoxy-1,2-thiazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS.ClH/c1-7-4-3(5)2-8-6-4;/h2H,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJDDIJGOWQDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC=C1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089258-33-1 |
Source
|
Record name | 3-methoxy-1,2-thiazol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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